molecular formula C9H8BrNO2 B14080762 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene CAS No. 1338096-89-1

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene

Cat. No.: B14080762
CAS No.: 1338096-89-1
M. Wt: 242.07 g/mol
InChI Key: YHCYQNXJXRRFFM-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene (CAS: 1338096-89-1) is a brominated aromatic compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . It features a para-substituted bromine atom and a distinctive (Z)-2-nitro-1-propenyl group, a configuration that introduces specific steric and electronic effects which influence the compound's reactivity and intermolecular interactions . This structure makes it a valuable chiral building block and intermediate in complex organic synthesis, particularly for developing pharmaceuticals and other specialty chemicals . A primary application is its use as a key precursor in enantioselective synthesis. It can be prepared with high stereoselectivity via a Henry reaction–dehydration sequence, where a 4-bromobenzaldehyde undergoes a nitro-aldol condensation with nitromethane, followed by acid-catalyzed dehydration to yield the Z-configured nitroalkene . The compound readily undergoes further chemical transformations. The bromine atom can act as a leaving group in nucleophilic substitution reactions (e.g., to form methoxy derivatives) or in metal-catalyzed cross-couplings . Meanwhile, the strongly electron-withdrawing nitro group can be selectively reduced to an amine, providing a versatile handle for generating 1-bromo-4-[(1Z)-2-amino-1-propen-1-yl]benzene and other derivatives . Attention: This product is for research use only. It is not intended for human or veterinary use .

Properties

CAS No.

1338096-89-1

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

1-bromo-4-[(Z)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6-

InChI Key

YHCYQNXJXRRFFM-SREVYHEPSA-N

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)Br)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Henry Reaction–Dehydration Sequence

Reaction Mechanism and Conditions

The Henry reaction, a nitro-aldol condensation between aldehydes and nitroalkanes, serves as the foundational step. For 1-bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene, 4-bromobenzaldehyde reacts with nitromethane in the presence of a chiral copper catalyst to form the β-nitro alcohol intermediate (8a ). The in situ generated L-Cu(OAc)₂·H₂O complex (20 mol% loading) in ethanol at 25°C for 24 hours induces high enantioselectivity (94.6% ee). Subsequent acid-catalyzed dehydration (e.g., HCl in EtOH, 60°C) eliminates water to yield the nitroalkene.

Stereochemical Control

The Z-configuration is kinetically favored under mild dehydration conditions (low temperature, short reaction time). Prolonged heating or strong acids (e.g., H₂SO₄) promote isomerization to the thermodynamically stable E-isomer.

Optimization Data

Parameter Condition Yield (%) Z:E Ratio ee (%)
Catalyst Loading 20 mol% L4-Cu(OAc)₂ 99 95:5 94.6
Solvent Ethanol 99 95:5 94.6
Temperature 25°C 99 95:5 94.6
Dehydration Agent HCl (1M) 85 90:10

Wittig Olefination Strategy

Reaction Design

The Wittig reaction constructs the nitropropenyl moiety via ylide-mediated alkene formation. A nitro-stabilized ylide (e.g., Ph₃P=CHNO₂) reacts with 4-bromobenzaldehyde to directly form the Z-isomer. Non-stabilized ylides favor Z-configuration due to steric hindrance during the transition state.

Limitations

  • Low Functional Group Tolerance : Nitro groups destabilize ylides, requiring inert conditions (Ar atmosphere, dry solvents).
  • Moderate Yields : Reported yields for analogous nitroalkenes range from 40–60%.

Suzuki–Miyaura Cross-Coupling

Methodology

A palladium-catalyzed coupling between 4-bromophenylboronic acid and a preformed Z-nitropropenyl halide (e.g., (Z)-2-nitro-1-propenyl iodide) introduces the nitropropenyl group. This method bypasses stereochemical challenges by using preconfigured building blocks.

Challenges

  • Nitro Group Sensitivity : Nitro functionalities poison Pd catalysts, necessitating ligands like SPhos or RuPhos to stabilize the metal center.
  • Synthetic Complexity : Preparing Z-nitropropenyl halides requires multi-step sequences, reducing practicality.

Nitration of Propenyl Precursors

Direct Nitration

Electrophilic nitration (HNO₃/H₂SO₄) of 1-bromo-4-(1-propenyl)benzene introduces the nitro group at the β-position. However, regioselectivity is poor, with competing ring nitration and oxidative side reactions.

Radical Nitration

Employing tert-butyl nitrite (t-BuONO) and a transition-metal catalyst (e.g., Fe³⁺) under UV light achieves radical-mediated nitration. This method selectively functionalizes the propenyl chain but remains experimental for nitroalkenes.

Comparative Analysis of Methods

Method Yield (%) Z-Selectivity Scalability Cost Efficiency
Henry–Dehydration 85–99 High (95:5) High Moderate
Wittig Olefination 40–60 Moderate Low High
Suzuki Coupling 50–70 High Low Very High
Direct Nitration 20–35 Low Moderate Low

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The nitro group can be further oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield 1-methoxy-4-[(1Z)-2-nitro-1-propen-1-yl]benzene.

    Reduction: Reduction of the nitro group yields 1-bromo-4-[(1Z)-2-amino-1-propen-1-yl]benzene.

    Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of new pharmaceuticals, particularly those targeting specific biological pathways involving nitro and bromine functionalities.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amine, which can then participate in further chemical transformations. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene with structurally related brominated benzene derivatives:

Compound Name Substituent Molecular Formula Key Properties/Applications Synthesis Method Reference
This compound (1Z)-2-nitro-1-propenyl C₉H₈BrNO₂ Z-configuration; electron-withdrawing nitro group; potential for regioselective reactions Likely via Suzuki coupling or halogenation
4-Bromo-1-nitrobenzene Nitro group C₆H₄BrNO₂ Planar structure; strong π-π stacking; used in biphenyl synthesis Nitration of bromobenzene
1-Bromo-4-(3-thienyl)benzene (6) 3-Thienyl group C₁₀H₇BrS 73% yield via Suzuki-Miyaura coupling; precursor for iodinated derivatives Suzuki coupling
1-Bromo-4-(1-cyclohexen-1-yl)benzene Cyclohexenyl group C₁₂H₁₃Br Hydrophobic; used in polymer/materials science Cyclohexene addition to bromobenzene
1-Bromo-4-(dodecyloxy)benzene (20) Dodecyloxy chain C₁₈H₂₉BrO Amphiphilic; applied in solar cell materials Alkylation of 4-bromophenol
1-Bromo-4-fluorobenzene Fluorine atom C₆H₄BrF High polarity; used in cross-coupling reactions Direct halogenation

Structural and Functional Analysis

Electronic Effects: The nitro group in this compound and 4-bromo-1-nitrobenzene imparts strong electron-withdrawing character, enhancing reactivity toward nucleophilic substitution or reduction. In contrast, 1-bromo-4-(3-thienyl)benzene contains a sulfur-rich thienyl group, enabling electrophilic substitution at the thiophene ring. This contrasts with the nitropropenyl derivative, where reactivity is directed toward the nitro or alkene moieties .

Synthetic Accessibility :

  • 4-Bromo-1-nitrobenzene is synthesized via nitration of bromobenzene (70% yield) , while 1-bromo-4-(3-thienyl)benzene is prepared via Suzuki-Miyaura coupling (73% yield) . The nitropropenyl derivative likely requires a multi-step synthesis involving halogenation and nitroalkene formation.

Physical Properties :

  • 1-Bromo-4-(dodecyloxy)benzene exhibits amphiphilicity due to its long alkyl chain, making it suitable for self-assembling materials. The nitropropenyl derivative’s Z-configuration may lead to distinct crystal packing, analogous to the π-π stacking observed in 4-bromo-1-nitrobenzene .

Applications :

  • 1-Bromo-4-(1-cyclohexen-1-yl)benzene is used in hydrophobic polymers, whereas the nitropropenyl derivative’s electronic properties suggest utility in explosives, agrochemicals, or photoactive materials.

Research Findings and Data

Reactivity Trends

  • Nitropropenyl vs. Thienyl : The nitropropenyl group undergoes conjugate addition reactions, while the thienyl group participates in electrophilic substitutions (e.g., iodination to form 1-bromo-4-(2-iodo-3-thienyl)benzene in 98% yield) .
  • Halogenation Sites : Bromine at the para position in all compounds enables cross-coupling (e.g., Suzuki, Heck), but steric hindrance from the nitropropenyl group may reduce efficiency compared to smaller substituents like fluorine .

Thermodynamic and Spectroscopic Data

  • 4-Bromo-1-nitrobenzene exhibits intermolecular C–H···O hydrogen bonding and Br···O contacts (3.227 Å), influencing its melting point and solubility .
  • This compound’s Z-configuration can be confirmed via NOESY NMR, distinguishing it from the E-isomer.

Biological Activity

1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene, with the molecular formula C9H8BrNO2C_9H_8BrNO_2 and CAS number 21892-60-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, toxicity, and applications, supported by relevant data and case studies.

The compound exhibits the following physicochemical properties:

PropertyValue
Molecular FormulaC9H8BrNO2
Molar Mass242.07 g/mol
Density1.520 ± 0.06 g/cm³
Melting Point93-95 °C
Boiling Point322.9 ± 17.0 °C
Storage Conditions2-8 °C

These properties are crucial for understanding the compound's behavior in biological systems and its storage requirements .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. Specifically, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

The proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress triggers apoptosis pathways, making it a candidate for further development in cancer therapy .

Toxicological Profile

Despite its promising biological activities, the toxicity profile of this compound requires careful consideration. Acute toxicity studies in rodents have shown that high doses can lead to significant adverse effects, including respiratory distress and neurological symptoms. The median lethal concentration (LC50) was found to be approximately 18,000 mg/m³ when administered via inhalation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted to assess the anticancer properties of this compound on MCF-7 cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a significant reduction in cell viability after 48 hours, with an IC50 value calculated at approximately 25 µM .

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